5-Bromoquinoxaline-6-carboxylic acid
Description
General Significance of Quinoxaline (B1680401) Scaffolds in Advanced Organic Synthesis
Quinoxaline, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. mtieat.orgresearchgate.net This designation stems from its structural presence in a wide array of pharmacologically active compounds. mdpi.com Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, antimalarial, and anti-HIV properties. researchgate.netmdpi.comnih.gov Natural antibiotics such as echinomycin (B1671085) and triostins feature the quinoxaline skeleton, highlighting its biological relevance. nih.gov
Beyond its medicinal importance, the quinoxaline moiety is a valuable component in materials science. ijirt.org Its inherent electron-accepting nature and high electron affinity make it suitable for applications in organic electronics. researchgate.net Quinoxaline derivatives are utilized as building blocks for organic semiconductors, fluorescent materials, dyes for solar cells, and organic light-emitting devices (OLEDs). researchgate.netencyclopedia.pubbeilstein-journals.org The ability to modify the quinoxaline core with various functional groups allows chemists to fine-tune its electronic and photophysical properties for specific technological applications. researchgate.netbeilstein-journals.org This versatility makes the quinoxaline scaffold a central focus in the development of novel functional materials and therapeutic agents. ingentaconnect.com
Table 1: Applications of Quinoxaline Scaffolds
| Field | Specific Applications |
|---|---|
| Medicinal Chemistry | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Antimalarial Agents researchgate.netmdpi.com |
| Materials Science | Organic Semiconductors, Fluorescent Dyes, Organic Light-Emitting Diodes (OLEDs) ijirt.orgresearchgate.netencyclopedia.pub |
| Agrochemicals | Herbicides, Fungicides, Insecticides mtieat.org |
Rationale for Investigating Halogenated Quinoxaline Carboxylic Acids in Chemical Research
The functionalization of the quinoxaline scaffold with specific substituents, such as halogens and carboxylic acids, is a deliberate strategy in chemical research to modulate the molecule's properties. The investigation of compounds like 5-Bromoquinoxaline-6-carboxylic acid is based on the distinct advantages conferred by these functional groups.
Halogenation (Bromine): The introduction of a halogen atom, such as bromine, is a common tactic in drug discovery and materials science. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net The bromine atom can also serve as a versatile synthetic handle for further modifications through cross-coupling reactions, allowing for the construction of more complex molecular architectures.
Carboxylic Acid Group: The carboxylic acid group is one of the most important functional groups in nature and medicinal chemistry. researchgate.net Its presence can impart several beneficial characteristics. It can act as a hydrogen bond donor and acceptor, which is often critical for the specific binding interactions between a drug and its biological target, such as an enzyme or receptor. researchgate.net The acidic nature of the group allows for the formation of water-soluble salts, which can improve the pharmacokinetic profile of a potential drug. researchgate.net Furthermore, like the bromine atom, the carboxylic acid group is a key site for synthetic transformations, enabling the creation of esters, amides, and other derivatives to build libraries of related compounds for structure-activity relationship (SAR) studies. sapub.org
The combination of a halogen and a carboxylic acid on the quinoxaline core, as seen in this compound, provides a multivalent scaffold for developing new molecules with finely tuned properties for therapeutic or material science applications. mdpi.comnih.gov
Historical Context and Evolution of Quinoxaline Synthesis Methodologies in Academia
The academic exploration of quinoxaline chemistry dates back to the late 19th century. The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg. encyclopedia.pub This classical method involves the condensation reaction between an aromatic ortho-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound. mtieat.orgencyclopedia.pub This straightforward approach has been a mainstay in heterocyclic chemistry for over a century and remains a widely used method for constructing the quinoxaline ring system. sapub.org
Over the past few decades, significant efforts have been directed toward developing more efficient, sustainable, and environmentally benign synthetic protocols, aligning with the principles of "green chemistry". ijirt.orgresearchgate.net Traditional methods often required harsh reaction conditions, such as high temperatures and the use of strong acid catalysts and hazardous organic solvents, leading to significant waste. nih.govijirt.org
The evolution of quinoxaline synthesis has seen the emergence of numerous modern methodologies:
Catalysis: A wide range of catalysts, including reusable heterogeneous catalysts, nanocatalysts, and organocatalysts, have been employed to improve reaction rates and yields under milder conditions. nih.govrsc.org
Green Solvents: There has been a shift towards using environmentally friendly solvents like water and ethanol (B145695), or even performing reactions under solvent-free conditions. nih.gov
Energy-Efficient Techniques: Methods such as microwave and ultrasonic irradiation have been utilized to reduce reaction times dramatically, often from hours to minutes. nih.govijirt.org
This continuous innovation in synthetic methodologies has not only made the production of quinoxalines more sustainable but has also expanded the scope of accessible structures, facilitating further research into their diverse applications. mtieat.org
Table 2: Comparison of Quinoxaline Synthesis Methodologies
| Feature | Classical Methods (e.g., Hinsberg Synthesis) | Modern "Green" Methods |
|---|---|---|
| Catalysts | Often requires strong acids or bases nih.gov | Recyclable catalysts, nanocatalysts, organocatalysts nih.govrsc.org |
| Solvents | Typically hazardous organic solvents ijirt.org | Water, ethanol, or solvent-free conditions nih.gov |
| Conditions | High temperatures, long reaction times nih.gov | Milder temperatures, short reaction times (minutes) nih.gov |
| Efficiency | Can have lower yields and generate byproducts encyclopedia.pub | High yields, high selectivity, often one-pot processes ijirt.org |
| Environmental Impact | Significant waste generation ijirt.org | Minimal waste, reduced energy consumption researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C9H5BrN2O2 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
5-bromoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-5(9(13)14)1-2-6-8(7)12-4-3-11-6/h1-4H,(H,13,14) |
InChI Key |
BWCVYNDGVWCKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1C(=O)O)Br |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 5 Bromoquinoxaline 6 Carboxylic Acid
Strategies for Quinoxaline (B1680401) Core Construction
The formation of the fundamental quinoxaline ring system is a critical first step in many synthetic approaches to the target molecule. This is typically achieved through the condensation of an appropriately substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound.
The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. rsc.orgrsc.orgorgsyn.org This facile reaction forms the pyrazine (B50134) ring of the quinoxaline system. To synthesize quinoxaline-6-carboxylic acid derivatives, 3,4-diaminobenzoic acid is a common starting material, which already incorporates the required carboxylic acid group. chim.it
The reaction conditions for this condensation can vary significantly, from traditional methods requiring high temperatures and strong acid catalysts to more modern, environmentally benign protocols. sapub.org A variety of catalysts have been explored to improve reaction efficiency, reduce reaction times, and increase yields. These include Lewis acids, Brønsted acids, and various heterogeneous catalysts. orgsyn.org Greener approaches often utilize water as a solvent and may be performed at room temperature or with microwave assistance. rsc.org
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Water | Room Temperature | Green, high yield, short reaction time | rsc.org |
| HClO4·SiO2 | - | Room Temperature | Heterogeneous, recyclable catalyst | rsc.org |
| Magnetically recyclable MnFe2O4 nano-material | - | Room Temperature | Facile, magnetic catalyst | rsc.org |
| Nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA) | - | - | Heterogeneous catalyst | rsc.org |
| Graphite | - | - | Promoter for the reaction | rsc.org |
Beyond the classical condensation, other cyclization strategies have been developed for the synthesis of the quinoxaline nucleus. These methods often involve the formation of the pyrazine ring from precursors that are not simple 1,2-dicarbonyl compounds. One such approach involves the reaction of ortho-phenylenediamines with α-haloketones. rsc.org This reaction proceeds through a condensation-oxidation sequence to afford the quinoxaline product. nih.gov
Another strategy involves the oxidative cyclization of various precursors. For instance, the reaction can be initiated from o-nitroanilines, which are reduced in situ to the corresponding ortho-phenylenediamine before condensation. rsc.org Additionally, quinoxalines can be synthesized from α-hydroxy ketones and vicinal diols, which can be considered as precursors to the 1,2-dicarbonyl functionality. rsc.org These alternative cyclization methods provide flexibility in substrate scope and reaction conditions.
Regioselective Bromination of the Quinoxaline Scaffold
The introduction of a bromine atom at the 5-position of the quinoxaline ring requires careful control of regioselectivity. This can be achieved through either direct bromination of a pre-formed quinoxaline-6-carboxylic acid or through indirect methods involving precursor modification.
Direct bromination of the quinoxaline ring can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic and heteroaromatic compounds. researchgate.net The regioselectivity of the bromination is influenced by the electronic nature of the substituents already present on the quinoxaline ring. The presence of a carboxylic acid group at the 6-position, which is an electron-withdrawing group, can influence the position of bromination. However, specific conditions for the direct bromination of quinoxaline-6-carboxylic acid to yield the 5-bromo isomer are not extensively detailed in the literature, suggesting that achieving high regioselectivity through this route can be challenging. Triflic acid-assisted regioselective bromination has been reported for other quinoxaline derivatives, indicating that strong acid catalysis can play a role in directing the halogenation. researchgate.net
Indirect methods for the introduction of the bromine atom at the 5-position often provide better regiochemical control. One effective strategy involves the synthesis of a precursor molecule where a directing group facilitates bromination at the desired position. A notable example is the synthesis of 5-bromo-6-aminoquinoxaline. In this multi-step synthesis, 4-nitro-o-phenylenediamine (B140028) is first cyclized to form 6-nitroquinoxaline (B1294896). The nitro group is then reduced to an amino group, yielding 6-aminoquinoxaline. The strongly activating and ortho-directing amino group then facilitates the regioselective bromination at the adjacent 5-position using a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin. The resulting 5-bromo-6-aminoquinoxaline can then potentially be converted to the target 5-bromoquinoxaline-6-carboxylic acid.
Another indirect approach involves starting with a pre-brominated ortho-phenylenediamine derivative. For instance, 4-bromo-1,2-phenylenediamine can be used in the initial condensation reaction to form 6-bromoquinoxaline. researchgate.net However, subsequent introduction of the carboxylic acid at the 6-position and ensuring the correct final substitution pattern would require further functionalization steps.
Introduction and Functionalization of the Carboxylic Acid Group at Position 6
The carboxylic acid group at the 6-position is a key feature of the target molecule. As mentioned earlier, the most straightforward method for its introduction is to start the synthesis with a precursor that already contains this functionality, namely 3,4-diaminobenzoic acid. chim.it This approach integrates the carboxylic acid group from the beginning of the synthetic sequence.
Alternatively, the carboxylic acid group can be introduced after the formation of the quinoxaline ring through functionalization of a pre-existing group at the 6-position. A common strategy is the oxidation of a methyl group. For example, a 6-methylquinoxaline (B1581460) derivative can be oxidized to the corresponding quinoxaline-6-carboxylic acid. This method allows for the synthesis of the quinoxaline core first, followed by the introduction of the carboxylic acid functionality.
Another potential, though less direct, route involves the conversion of an amino group to a carboxylic acid. Following the synthesis of 5-bromo-6-aminoquinoxaline as described in the indirect bromination pathway, the amino group could theoretically be transformed into a carboxylic acid. This could potentially be achieved through a multi-step process, for instance, via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis to the carboxylic acid. The Sandmeyer reaction allows for the conversion of an aryl amine to various other functional groups via a diazonium salt intermediate. rsc.org
Carboxylation Techniques for Quinoxaline Derivatives
Introducing a carboxyl group onto the quinoxaline ring system can be achieved through several established organometallic and transition-metal-catalyzed methods. These techniques typically involve the conversion of a carbon-halogen bond into a carbon-carboxyl bond.
One prominent strategy is the palladium-catalyzed direct carboxylation of an aryl bromide. This method avoids the need for pre-formed organometallic intermediates. In a typical protocol, the aryl bromide (in this case, a dibromoquinoxaline precursor or 5-bromoquinoxaline (B1268445) itself if selectivity can be controlled) is reacted with carbon dioxide (CO₂) in the presence of a palladium catalyst. A common catalytic system for this transformation is Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with a suitable phosphine (B1218219) ligand such as DPEPhos (Bis(2-diphenylphosphinophenyl)ether). researchgate.net The reaction requires a reducing agent and is performed under mild conditions, offering good tolerance for various functional groups. researchgate.netnih.gov
Another classic and effective technique is carboxylation via organometallic intermediates . This involves reacting a bromo-substituted quinoxaline with a reactive metal, such as magnesium, to form a Grignard reagent. This organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (CO₂), typically introduced as a gas or as solid dry ice. The resulting magnesium carboxylate salt is then hydrolyzed with an aqueous acid to yield the final carboxylic acid. This method requires strictly anhydrous conditions to prevent the quenching of the highly reactive organometallic intermediate.
Oxidative Transformations to Form Carboxylic Acid Moieties
An alternative and robust approach to synthesizing this compound is through the oxidation of a precursor molecule containing an oxidizable group, such as a methyl or aldehyde group, at the C-6 position. This method is often advantageous due to the stability of the precursors and the high efficiency of the oxidation reactions.
The synthesis would typically begin with a precursor like 5-bromo-6-methylquinoxaline . The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a common and effective reagent for this transformation. nih.gov The reaction is typically carried out in an aqueous solution under neutral, acidic, or alkaline conditions and often requires heating to proceed to completion. asianpubs.orgyoutube.com The mechanism involves the attack of the permanganate ion on the benzylic hydrogens of the methyl group. researchgate.net
Similarly, if the precursor is 5-bromo-6-formylquinoxaline , the aldehyde group can be readily oxidized to a carboxylic acid under milder conditions than those required for a methyl group. Reagents such as potassium permanganate, chromium trioxide (CrO₃), or even silver oxide (Ag₂O) can effect this transformation efficiently.
Integrated Multi-Step and Convergent Synthesis Protocols
The synthesis of this compound is inherently a multi-step process, requiring the careful integration of reactions to build the molecule. Two plausible integrated protocols are outlined below, one based on an oxidation strategy and the other on a Sandmeyer-type transformation of an amino precursor.
Oxidation Pathway: A feasible route starts from 4-bromo-5-methyl-1,2-phenylenediamine.
Quinoxaline Formation: The diamine is condensed with glyoxal (B1671930) in a suitable solvent like ethanol (B145695) or acetic acid. This cyclization reaction forms the quinoxaline ring, yielding 5-bromo-6-methylquinoxaline.
Oxidation: The intermediate, 5-bromo-6-methylquinoxaline, is then subjected to oxidation. Refluxing with an aqueous solution of potassium permanganate (KMnO₄) followed by an acidic workup converts the methyl group into a carboxylic acid, yielding the final product, this compound. nih.gov
Sandmeyer-Type Pathway: This route leverages the known compound 6-amino-5-bromoquinoxaline (B154387). researchgate.netnih.gov
Diazotization: The amino group of 6-amino-5-bromoquinoxaline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).
Cyanation: The resulting diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution. This is a classic Sandmeyer reaction that replaces the diazonium group with a nitrile (cyano) group, forming 5-bromo-6-cyanoquinoxaline.
Hydrolysis: The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid (like H₂SO₄) or a base (like NaOH), to produce this compound.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound in any multi-step synthesis.
For the oxidation of 5-bromo-6-methylquinoxaline using KMnO₄ , several parameters must be controlled. The molar ratio of the oxidant to the substrate is crucial; an excess of KMnO₄ ensures complete conversion, but too large an excess can lead to unwanted side reactions or degradation of the quinoxaline ring. Temperature and reaction time are also interdependent variables that need to be optimized to drive the reaction to completion without causing product decomposition. asianpubs.org
Table 1: Optimization of Alkylarene Oxidation with KMnO₄
| Parameter | Condition Range | Effect on Reaction | Typical Optimized Value |
|---|---|---|---|
| Molar Ratio (KMnO₄:Substrate) | 1.5:1 to 4:1 | Higher ratios increase conversion but risk over-oxidation. Lower ratios may result in incomplete reaction. | ~2:1 to 3:1 |
| Temperature | Room Temp. to 100°C (Reflux) | Higher temperatures significantly increase the reaction rate but can lower selectivity. | 80-100°C |
| Reaction Time | 1 to 24 hours | Longer times are needed for complete conversion, especially at lower temperatures. | 4-8 hours |
| pH | Acidic, Neutral, Basic | Basic conditions often facilitate the initial oxidation steps, followed by acidification to isolate the carboxylic acid. | Initially basic, then acidic workup |
For the Sandmeyer-type pathway , temperature control during the diazotization step is paramount. The reaction must be kept cold (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing prematurely. In the subsequent cyanation and hydrolysis steps, optimizing the temperature and reaction time is necessary to ensure complete conversion without degrading the product.
Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Continuous Flow)
Modern synthetic techniques can offer significant advantages in terms of speed, efficiency, and safety for the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times compared to conventional heating. mdpi.com This technique is particularly applicable to palladium-catalyzed reactions, such as the direct carboxylation of the bromo-substituent. lookchem.com The rapid and efficient heating provided by microwaves can lead to higher yields and cleaner reactions by minimizing the formation of thermal degradation byproducts. The initial cyclization reaction to form the quinoxaline ring is also amenable to microwave assistance, often reducing reaction times from hours to minutes.
Continuous Flow Synthesis: Continuous flow chemistry provides enhanced safety, scalability, and control over reaction parameters. organic-chemistry.org For the synthesis of quinoxaline derivatives, flow reactors can be used to safely handle potentially hazardous intermediates, such as diazoketones, by generating and consuming them in situ. acs.orguc.pt Furthermore, oxidation reactions using strong oxidants like KMnO₄ can be performed more safely in a flow system. mdpi.com The small reactor volume and superior heat transfer capabilities of microreactors mitigate the risks associated with exothermic reactions, while also allowing for precise control over residence time and temperature, leading to improved yield and selectivity. organic-chemistry.orgmdpi.com This technology is well-suited for scaling up the production of key intermediates or the final product.
Iii. Chemical Transformations and Reactivity Profiling of 5 Bromoquinoxaline 6 Carboxylic Acid
Reactivity of the Aryl Bromine at Position 5
The bromine atom attached to the quinoxaline (B1680401) core is a key handle for introducing molecular diversity. Its reactivity is characteristic of aryl halides, particularly those on electron-deficient heterocyclic systems, making it susceptible to both nucleophilic substitution and transition metal-catalyzed transformations.
The bromine at the C5 position of the quinoxaline ring can be displaced by potent nucleophiles. A notable example of this reactivity is the conversion to an amino group, a critical transformation in the synthesis of biologically active compounds. The synthesis of 5-bromo-6-aminoquinoxaline, an important intermediate, proceeds through cyclization, reduction, and a highly selective bromination, demonstrating the viability of manipulating substituents on the quinoxaline core. researchgate.netgoogle.com While direct substitution on the carboxylic acid itself is not widely documented, the successful amination of the related 6-nitroquinoxaline (B1294896) precursor to 6-amino-5-bromoquinoxaline (B154387) highlights the susceptibility of the C5 position to nucleophilic attack, particularly by nitrogen nucleophiles. researchgate.netgoogle.com
The reaction typically involves heating the bromoquinoxaline substrate with an amine source, sometimes under pressure and in the presence of a catalyst, to yield the corresponding 5-aminoquinoxaline derivative.
Table 1: Examples of Nucleophilic Aromatic Substitution on Quinoxaline Precursors
| Starting Material | Reagent | Product | Significance | Reference |
|---|---|---|---|---|
| 6-Nitroquinoxaline | 1. Pd/C, H2 2. 1,3-Dibromo-5,5-dimethylhydantoin | 6-Amino-5-bromoquinoxaline | Demonstrates the introduction of key functional groups amenable to substitution. | researchgate.net |
| 4-Nitro-o-phenylenediamine (B140028) | 1. Cyclization 2. Reduction 3. Dibromohydantoin | 5-Bromo-6-quinoxalinamine | Highlights a synthetic route to an amino-substituted bromoquinoxaline. | google.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromine of 5-bromoquinoxaline-6-carboxylic acid (or its ester derivatives) is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling , which joins an organoboron species with an organohalide, is widely used to create biaryl structures. libretexts.orgorganic-chemistry.orgtcichemicals.com The reaction of a bromoquinoxaline derivative with an arylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate, would yield the corresponding 5-arylquinoxaline-6-carboxylic acid. researchgate.net Research on the closely related methyl 5-bromobenzofuran-2-carboxylate has shown that such couplings proceed efficiently with various arylboronic acids using a palladium(II)-complex catalyst under microwave irradiation, affording the coupled products in high yields. researchgate.net This serves as a strong precedent for the expected reactivity of this compound esters.
The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes. This reaction would allow for the introduction of vinyl groups at the C5 position of the quinoxaline ring, further expanding the synthetic utility of the parent compound.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromo-Aromatic Ester
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 5-bromobenzofuran-2-carboxylate | Arylboronic acids | 2-Quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene | Microwave irradiation | Methyl 5-arylbenzofuran-2-carboxylates | researchgate.net |
| 2,6-Dichloroquinoxaline | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 120 °C | 2-Aryl-6-chloroquinoxalines | researchgate.net |
Beyond palladium, other transition metals can be employed to functionalize the C5-Br bond. For instance, copper-catalyzed reactions can be used for amination or to form carbon-oxygen or carbon-sulfur bonds. These methods broaden the scope of accessible derivatives, allowing for the introduction of a diverse array of functional groups and the construction of complex heterocyclic systems.
Transformations of the Carboxylic Acid Moiety at Position 6
The carboxylic acid group at C6 is a versatile functional handle that can be readily converted into a variety of derivatives, most commonly esters and amides.
The conversion of the carboxylic acid to an ester is a fundamental transformation that is often performed to protect the acid, increase solubility in organic solvents, or modify the compound's biological properties. Standard esterification methods, such as the Fischer esterification involving refluxing the carboxylic acid in an alcohol with a catalytic amount of strong acid, are applicable. sapub.org For example, reacting this compound with methanol (B129727) in the presence of a catalyst like methanesulfonic acid readily produces methyl 5-bromoquinoxaline-6-carboxylate. chemicalbook.com
Table 3: Example of Esterification of a Related Heterocyclic Carboxylic Acid
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-2-quinolinecarboxylic acid | Methanol, Methanesulfonic acid (cat.) | Reflux, 6 h | Methyl 6-bromo-2-quinolinecarboxylate | 85% | chemicalbook.com |
Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of this compound is readily converted to a wide range of amides. This transformation typically requires the activation of the carboxylic acid with a coupling reagent to facilitate the reaction with a primary or secondary amine.
A common method involves converting the carboxylic acid to an acyl chloride, which is a highly reactive intermediate. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine to form the desired amide. Studies on quinoxaline-2-carboxylic acid have successfully employed oxalyl chloride in the presence of a catalytic amount of DMF, followed by the addition of the corresponding amine, to generate a series of N-substituted quinoxaline-2-carboxamides. mdpi.com This methodology is directly applicable to the 6-carboxylic acid moiety of the 5-bromo derivative.
Table 4: General Method for Amide Bond Formation on a Quinoxaline Core
| Substrate | Activating Agent | Nucleophile | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Quinoxaline-2-carboxylic acid | Oxalyl chloride, DMF (cat.) | Primary or Secondary Amines | DCM | N-substituted quinoxaline-2-carboxamides | mdpi.com |
Decarboxylation Pathways and Radical Generation
The removal of the carboxyl group from this compound, a process known as decarboxylation, is a significant transformation that typically proceeds through radical intermediates. Modern synthetic methods, particularly those employing photoredox catalysis, have enabled these reactions under mild conditions. sioc.ac.cnnih.gov These strategies often involve the conversion of the carboxylic acid to a more easily oxidized species or direct single-electron transfer (SET) from the corresponding carboxylate.
The general mechanism for photocatalytic decarboxylation involves the oxidation of the carboxylate anion to a carboxyl radical. acs.org This oxidation can be initiated by an excited photocatalyst. sioc.ac.cn The resulting carboxyl radical is highly unstable and rapidly loses carbon dioxide to generate a quinoxalinyl radical. This highly reactive radical can then participate in various subsequent bond-forming reactions.
Visible-light-induced methods have been established for the decarboxylative acylation of related quinoxalin-2(1H)-ones with α-oxo carboxylic acids, proceeding efficiently without metal catalysts or external photosensitizers. rsc.org Such protocols highlight the potential for generating acyl radicals from carboxylic acid precursors. While direct decarboxylation of aryl carboxylic acids has historically required high temperatures, recent advances in photoredox catalysis have enabled the generation of aryl radicals under significantly milder conditions. semanticscholar.org These processes can be facilitated by the in-situ formation of activated intermediates that undergo facile decarboxylation upon single-electron reduction or oxidation. rsc.orgresearchgate.net
Table 1: Overview of Radical Decarboxylation Strategies
| Method | Key Features | Intermediate Species | Conditions |
|---|---|---|---|
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate the reaction. sioc.ac.cnnih.gov | Carboxyl radical, Quinoxalinyl radical | Mild, room temperature |
| Oxidative Decarboxylation | Employs a chemical oxidant or electrochemical methods. acs.org | Carboxyl radical | Varies with oxidant |
| Dual Catalysis | Combines photoredox catalysis with another catalytic cycle (e.g., transition metal, thiol). sioc.ac.cn | Quinoxalinyl radical | Mild, versatile for C-C and C-heteroatom bond formation |
Reduction to Alcohol and Aldehyde Derivatives
The carboxylic acid functional group of this compound can be selectively reduced to yield either the primary alcohol, (5-bromoquinoxalin-6-yl)methanol, or the corresponding aldehyde, 5-bromoquinoxaline-6-carbaldehyde. The choice of reducing agent is critical to achieving the desired product.
Reduction to Alcohol: The complete reduction of the carboxylic acid to a primary alcohol is typically accomplished using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. libretexts.org The reaction proceeds via an aldehyde intermediate, which is immediately further reduced to the alcohol. Due to the high reactivity of LiAlH₄, this intermediate cannot be isolated. libretexts.org
Reduction to Aldehyde: Stopping the reduction at the aldehyde stage is more challenging because aldehydes are more easily reduced than carboxylic acids. libretexts.org Therefore, direct reduction is not feasible with strong reducing agents. A common strategy involves a two-step process:
Conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride (see Section 3.2.5).
Reduction of the acyl chloride using a milder, sterically hindered hydride reagent that reacts faster with the acyl chloride than with the resulting aldehyde. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a classic reagent for this purpose. libretexts.org
Alternatively, modern methods allow for the one-pot reduction of carboxylic acids to aldehydes by first converting the acid into an in situ activated ester, which is then reduced. chemistrysteps.com Reagents like diisobutylaluminum hydride (DIBAL-H) have also been used to reduce carboxylic acids to aldehydes, though careful control of reaction conditions, such as low temperatures (-78 °C), is often necessary to prevent over-reduction to the alcohol. stackexchange.com
Table 2: Conditions for the Reduction of the Carboxylic Acid Group
| Target Product | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | Powerful, non-selective reducing agent. libretexts.org |
| Aldehyde | 1. SOCl₂ or (COCl)₂ 2. LiAlH(Ot-Bu)₃ | 1. Anhydrous solvent 2. Low temperature | Two-step process via the acyl chloride. libretexts.org |
| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in a non-polar solvent. | Careful control of stoichiometry and temperature is crucial. stackexchange.com |
Conversion to Acyl Halides and Anhydrides
The carboxylic acid group of this compound can be converted into more reactive acyl derivatives, such as acyl halides and anhydrides. These compounds serve as versatile intermediates in organic synthesis, readily undergoing nucleophilic acyl substitution.
Acyl Halide Formation: The most common acyl halides are acyl chlorides, which are typically prepared by treating the carboxylic acid with a chlorinating agent. Several reagents are effective for this transformation:
Thionyl chloride (SOCl₂): This is a widely used reagent that converts carboxylic acids into acyl chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uklibretexts.org
Phosphorus(V) chloride (PCl₅): This solid reagent reacts readily with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts. chemguide.co.uk
Phosphorus(III) chloride (PCl₃): A liquid reagent that also effects the conversion, producing phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk
The mechanism for the reaction with thionyl chloride involves the initial formation of a highly reactive chlorosulfite intermediate, which makes the hydroxyl group a better leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. orgoreview.comlibretexts.org
Anhydride (B1165640) Formation: Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. For a mixed anhydride involving this compound, the corresponding acyl chloride could be reacted with the carboxylate salt of another carboxylic acid. Direct condensation with another molecule of this compound would require high temperatures to remove water, which may not be compatible with the quinoxaline ring system.
Reactivity at the Quinoxaline Nitrogen Atoms
The two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core are nucleophilic and basic, representing key sites for chemical reactions such as oxidation and protonation.
N-Oxidation Reactions
The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides. The resulting quinoxaline 1,4-di-N-oxides are an important class of compounds with distinct chemical properties and biological activities. A prominent method for their synthesis is the Beirut reaction. nih.gov This reaction involves the condensation of a benzofurazan (B1196253) N-oxide derivative with a compound containing two alpha-hydrogens, such as a β-dicarbonyl compound or certain ketones and aldehydes. nih.gov For this compound, a precursor like 5-bromobenzofurazan N-oxide would be required, which would then react with an appropriate three-carbon component to construct the pyrazine N-oxide ring. Quinoxaline 1,4-di-N-oxides are also valuable as synthetic intermediates; for example, they can undergo nucleophilic substitution reactions.
Protonation and Acid-Base Behavior
As a benzopyrazine, quinoxaline is a weak base. The parent quinoxaline molecule has a pKa of 0.6. ipp.ptijpsjournal.com This indicates that the nitrogen atoms can be protonated in a strongly acidic medium. The presence of two strong electron-withdrawing groups on the benzene (B151609) ring of this compound—the bromo group and the carboxylic acid group—is expected to significantly decrease the electron density on the pyrazine ring. This inductive and resonance withdrawal of electron density reduces the basicity of the nitrogen atoms, meaning that this compound would have a pKa value even lower than that of unsubstituted quinoxaline, requiring a stronger acid for protonation.
Influence of Substituent Effects on Reaction Regioselectivity and Kinetics
The reactivity, reaction rate (kinetics), and orientation of incoming groups (regioselectivity) in reactions involving this compound are heavily influenced by the electronic properties of the existing bromo and carboxyl substituents.
Both the bromine atom and the carboxylic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. Consequently, reactions like nitration or Friedel-Crafts acylation on the benzene portion of the molecule would be significantly slower compared to benzene itself and would likely require harsh conditions.
In reactions involving the synthesis of the quinoxaline ring itself, the nature of the substituents on the precursor o-phenylenediamine (B120857) affects the reaction rate. Electron-withdrawing groups on the diamine can lead to lower yields and longer reaction times in condensation reactions with 1,2-dicarbonyl compounds. researchgate.net The regioselectivity of quinoxaline synthesis is a critical aspect when using unsymmetrically substituted precursors. acs.orgrsc.org For instance, the condensation of an unsymmetrical o-phenylenediamine with an unsymmetrical α-dicarbonyl compound can lead to a mixture of two isomeric products. The electronic and steric effects of the substituents govern the preference for one isomer over the other. researchgate.net Studies on related systems have shown that visible-light-mediated oxygenation of quinoxalin-2(1H)-ones can exhibit high regioselectivity, demonstrating how reaction conditions can be tuned to control outcomes in substituted quinoxaline systems. acs.org
| Quinoxaline Nitrogens | Electron-withdrawing (on benzene ring) | Deactivates the benzene ring to electrophilic attack | Directs electrophilic attack away from the benzene ring; directs nucleophilic attack to the pyrazine ring |
Iv. Derivatization Strategies and Scaffold Modifications
Design Principles for Tailored Quinoxaline (B1680401) Derivatives
The design of novel compounds from the 5-bromoquinoxaline-6-carboxylic acid core is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and pharmacophore modeling. nih.govmdpi.com The strategic placement of the bromo and carboxylic acid groups offers multiple avenues for tailoring derivatives to interact with specific biological targets.
Role of the Carboxylic Acid Group: The carboxylic acid at the C6-position is a critical pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in target proteins like kinases or enzymes. nih.gov Furthermore, it serves as a primary handle for derivatization into amides and esters, which allows for the modulation of physicochemical properties such as solubility, lipophilicity, and cell permeability. The introduction of various amine or alcohol fragments via amide or ester linkages enables the exploration of chemical space around the core scaffold to optimize biological activity. nih.gov
Utility of the Bromo Group: The bromine atom at the C5-position serves two main purposes in derivative design. Firstly, it acts as a sterically bulky and lipophilic substituent that can occupy specific hydrophobic pockets within a target's binding site. Its presence can influence the orientation of the molecule and enhance binding affinity. Secondly, and more importantly, the aryl bromide is a versatile synthetic handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. nih.gov This allows for the systematic extension of the molecule to probe new interaction points and build complex structures, a key strategy in SAR expansion. mdpi.comkcl.ac.uk
Pharmacophore and Scaffold Hopping: The quinoxaline ring itself is considered a "privileged scaffold" in drug discovery, known for its ability to bind to numerous biological targets. semanticscholar.org Derivatives of this compound are designed to mimic the interactions of known ligands or to introduce novel binding motifs. By modifying the C5 and C6 positions, chemists can fine-tune the electronic properties and spatial arrangement of functional groups to create potent and selective inhibitors for various therapeutic targets. nih.gov
Introduction of Diverse Functional Groups on the this compound Core
The two functional groups on the core scaffold allow for the application of a broad range of well-established chemical transformations to introduce molecular diversity.
Reactions at the C5-Bromo Position: The aryl bromide is readily functionalized using modern cross-coupling chemistry.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a variety of aryl, heteroaryl, or alkyl boronic acids or esters. wikipedia.orglibretexts.org This is a powerful method for synthesizing biaryl or substituted quinoxaline systems. nih.govyoutube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.orglibretexts.org It is a key method for introducing diverse amino substituents, which are prevalent in biologically active molecules. acsgcipr.org
Reactions at the C6-Carboxylic Acid Position: The carboxylic acid is a versatile functional group that can be converted into several other moieties.
Amide Coupling: The most common derivatization is the formation of amides through coupling with a wide range of primary and secondary amines. growingscience.com This reaction is typically facilitated by activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netorganic-chemistry.org
Esterification: The carboxylic acid can be converted to esters by reaction with alcohols under acidic conditions or using coupling reagents. rsc.orgrsc.org This modification is often used to create prodrugs or to alter the pharmacokinetic profile of a compound.
The table below summarizes the key transformations for introducing functional groups onto the this compound core.
| Functional Group | Reaction Type | Reagents & Conditions | Resulting Moiety |
| C5-Bromine | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃) | C5-Aryl, C5-Heteroaryl, C5-Alkyl |
| C5-Bromine | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu) | C5-Amino (NR¹R²) |
| C6-Carboxylic Acid | Amide Coupling | R¹R²NH, coupling agent (e.g., HATU, HBTU), base (e.g., DIPEA) | C6-Amide (CONR¹R²) |
| C6-Carboxylic Acid | Esterification | R-OH, acid catalyst or coupling agent (e.g., DCC) | C6-Ester (COOR) |
Synthesis of Complex Quinoxaline-Based Scaffolds for Chemical Libraries
This compound is not just a precursor for simple derivatives but also a foundational building block for constructing more complex, polycyclic scaffolds for chemical libraries. researchgate.net These sophisticated structures are often designed to mimic natural products or to present functional groups in a rigid, three-dimensional arrangement, which can lead to enhanced biological activity and selectivity.
The synthesis of these complex scaffolds often involves multi-step reaction sequences. For instance, a substituent introduced at the C5 position via Suzuki coupling can possess another functional group that can undergo a subsequent intramolecular cyclization reaction, leading to the formation of a new fused ring system. ebrary.netarkat-usa.org Similarly, a functionalized amine attached to the C6-carboxylic acid via an amide bond can be designed to react with the quinoxaline core or another part of the molecule to create novel tricyclic or tetracyclic structures. researchgate.netnih.govnih.gov This strategy allows for the creation of unique and diverse molecular frameworks that are highly valuable for screening in drug discovery programs.
Below are examples of complex scaffolds that can be envisioned starting from this compound.
| Starting Material | Reaction Sequence | Resulting Complex Scaffold |
| This compound | 1. Amide coupling with 2-aminopyridine. 2. Intramolecular C-H activation or cyclization. | Fused Pyridyl-Quinoxaline systems |
| This compound | 1. Suzuki coupling with (2-formylphenyl)boronic acid. 2. Condensation/cyclization with the C6-carboxylic acid. | Fused Lactone-Quinoxaline systems |
| This compound | 1. Buchwald-Hartwig amination with an amino alcohol. 2. Intramolecular cyclization (e.g., ether formation). | Fused Oxazine-Quinoxaline systems |
Combinatorial Chemistry and Parallel Synthesis Approaches
The robust and high-yielding reactions applicable to the this compound scaffold make it an excellent substrate for combinatorial chemistry and parallel synthesis. nih.gov These high-throughput techniques are used to rapidly generate large collections, or "libraries," of structurally related compounds for biological screening. nih.gov
A typical combinatorial approach using this scaffold would involve a two-dimensional matrix synthesis.
Step 1 (Parallel Amidation): The core building block, this compound, is dispensed into an array of reaction vessels (e.g., a 96-well plate). A different amine from a pre-selected library of building blocks is then added to each well, and amide coupling is performed in parallel. This step generates a library of 5-bromo-quinoxaline-6-carboxamides, each with a unique C6-substituent.
Step 2 (Parallel Cross-Coupling): The library of amides is then split, and each member is reacted in parallel with a library of boronic acids via the Suzuki-Miyaura reaction.
This matrix approach allows for the exponential generation of products. For example, reacting the single starting acid with 50 different amines, followed by reaction of the resulting amides with 50 different boronic acids, would yield 2,500 (50 x 50) unique, final compounds. This method provides an efficient way to explore the structure-activity relationships around the quinoxaline core.
The table below illustrates a small section of such a combinatorial library.
| Boronic Acid 1 (R¹) | Boronic Acid 2 (R²) | Boronic Acid 3 (R³) | |
| Amine A (Rᵃ) | Final Compound (R¹, Rᵃ) | Final Compound (R², Rᵃ) | Final Compound (R³, Rᵃ) |
| Amine B (Rᵇ) | Final Compound (R¹, Rᵇ) | Final Compound (R², Rᵇ) | Final Compound (R³, Rᵇ) |
| Amine C (Rᶜ) | Final Compound (R¹, Rᶜ) | Final Compound (R², Rᶜ) | Final Compound (R³, Rᶜ) |
V. Spectroscopic and Advanced Characterization Methodologies for 5 Bromoquinoxaline 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 5-Bromoquinoxaline-6-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR: In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group (–COOH) is highly characteristic, typically appearing as a broad singlet in the downfield region, often around 10–13 ppm. princeton.edu The exact chemical shift can be influenced by solvent and concentration due to variations in hydrogen bonding. pressbooks.pub The protons on the quinoxaline (B1680401) ring will appear in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the bromine atom, the carboxylic acid group, and the nitrogen atoms in the pyrazine (B50134) ring.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the range of 165 to 185 ppm for aromatic acids. pressbooks.publibretexts.org The carbon atoms of the quinoxaline ring will resonate in the aromatic region, with their shifts modulated by the attached substituents.
¹⁵N NMR: While less common, ¹⁵N NMR could be employed to directly probe the electronic environment of the two nitrogen atoms within the quinoxaline ring, providing further structural confirmation.
Table 1: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | -COOH | 10.0 - 13.0 | Broad singlet, position is solvent and concentration dependent. princeton.edu |
| Aromatic H | 7.5 - 9.0 | Complex splitting patterns due to H-H coupling. | |
| ¹³C | -COOH | 165 - 185 | Carbonyl carbon of an aromatic carboxylic acid. pressbooks.publibretexts.org |
| Aromatic C | 120 - 150 | Quinoxaline ring carbons. | |
| C-Br | ~120 - 130 | Carbon atom directly attached to bromine. |
Infrared (IR) Spectroscopy Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. echemi.com For this compound, IR spectroscopy can confirm the presence of the key carboxylic acid and quinoxaline moieties.
The most prominent and diagnostic feature of a carboxylic acid in an IR spectrum is the very broad O–H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a result of extensive hydrogen bonding between molecules in the solid state or in concentrated solutions. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a sharp, intense absorption band, usually between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the aromatic quinoxaline ring is expected to shift this absorption to a lower frequency. libretexts.org Other characteristic absorptions include C=C and C=N stretching vibrations from the aromatic quinoxaline core.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O–H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1690 - 1725 | Strong, Sharp |
| Aromatic Ring | C–H stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 | Medium to Strong |
| Carboxylic Acid | C–O stretch | 1210 - 1320 | Medium |
| Aromatic C-Br | C-Br stretch | 500 - 600 | Medium to Strong |
Mass Spectrometry (MS) Techniques (e.g., HRMS-ESI, LC-MS-TOF)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI): This technique is ideal for confirming the molecular formula of this compound. ESI is a soft ionization method that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₉H₅BrN₂O₂).
Liquid Chromatography-Mass Spectrometry Time-of-Flight (LC-MS-TOF): This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of a TOF detector. LC-MS is invaluable for analyzing the purity of a sample or for identifying and quantifying derivatives and potential metabolites in complex mixtures. Aromatic carboxylic acids often show characteristic fragmentation patterns, including the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The extended conjugated π-system of the quinoxaline ring in this compound is expected to produce characteristic absorption bands. Quinoxaline derivatives typically exhibit multiple absorption maxima due to π-π* electronic transitions. researchgate.net While a non-conjugated carboxylic acid absorbs around 210 nm, the spectrum of the target compound will be dominated by the larger, more complex chromophore of the bromo-quinoxaline system, with absorptions expected at longer wavelengths in the UV region. researchgate.netlibretexts.org
Chromatographic Purity and Compositional Analysis (e.g., HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity and monitoring the synthesis of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity. By using an appropriate solvent system (mobile phase) and a solid support like silica gel (stationary phase), components of a mixture are separated based on their differential polarity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination and analysis. ruifuchemical.com For a polar aromatic compound like this compound, a reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol (B129727), would be suitable for achieving excellent separation and accurate purity assessment. ottokemi.comtcichemicals.com
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net Furthermore, it reveals how the molecules pack in the crystal lattice and details the intermolecular interactions, such as the hydrogen-bonding patterns between the carboxylic acid groups, which are crucial for understanding the compound's solid-state properties. nih.gov
Vi. Computational Chemistry and Theoretical Studies of 5 Bromoquinoxaline 6 Carboxylic Acid
Quantum Mechanical (QM) Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to understanding the electronic structure of a molecule. For 5-Bromoquinoxaline-6-carboxylic acid, these calculations, often performed using ab initio Hartree-Fock (HF) or more advanced methods, would begin with geometry optimization to find the most stable three-dimensional arrangement of atoms. researchgate.net This process identifies the lowest energy conformation of the molecule.
Once the geometry is optimized, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of molecular orbitals. nih.gov The electronic structure analysis provides a foundation for understanding the molecule's stability, polarity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) has become a versatile and popular quantum mechanical modeling method for investigating electronic structures and predicting chemical reactivity. ijastems.orgnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its reactivity. researchgate.netresearchgate.net
Key aspects of DFT studies include:
Reactivity Indices: Conceptual DFT provides a framework for defining and calculating global and local reactivity indices such as chemical potential (μ), hardness (η), softness (S), and electrophilicity (ω). nih.govmdpi.com These indices help predict how the molecule will behave as an electrophile or nucleophile in chemical reactions. mdpi.com
Reaction Mechanisms: DFT is extensively used to map out the potential energy surface of a chemical reaction. nih.gov This involves locating transition state structures and calculating activation energy barriers, which helps to determine the most favorable reaction pathway. researchgate.netmdpi.com For instance, DFT could be used to model the mechanism of nucleophilic substitution at the bromine-substituted carbon or reactions involving the carboxylic acid group.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would provide detailed insight into its conformational flexibility and its non-covalent interactions with other molecules, such as solvents or biological macromolecules. scielo.br
An MD simulation would typically involve:
Placing the molecule in a simulated environment, such as a box of water molecules.
Calculating the forces between atoms using a force field.
Solving the equations of motion to simulate the trajectory of the atoms over a specific period. scielo.br
The resulting trajectory can be analyzed to understand the dominant conformations of the molecule, the dynamics of its carboxylic acid group's rotation, and the formation and lifetime of intermolecular interactions like hydrogen bonds with surrounding molecules. lew.ro
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. For this compound, these calculations can serve as a powerful tool for interpreting experimental spectra.
Vibrational Spectroscopy: Calculations can predict the infrared (IR) and Raman vibrational frequencies. nih.gov Comparing the calculated spectrum with the experimental one helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C NMR spectra, which are crucial for structure elucidation.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectra by calculating the energies of electronic transitions, most notably the one from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov
A strong correlation between predicted and experimental spectroscopic data provides high confidence in the calculated molecular structure. nih.gov
Energetic and Regioselectivity Analysis of Chemical Transformations
Computational chemistry is instrumental in predicting the outcomes of chemical reactions. For this compound, which has multiple potentially reactive sites (the bromine atom, the carboxylic acid group, and various positions on the quinoxaline (B1680401) ring), theoretical calculations can determine the regioselectivity of a given transformation.
This is achieved by calculating the activation energies for the reaction at each possible site. The site with the lowest activation energy barrier corresponds to the kinetically favored product. researchgate.net This analysis is crucial for designing synthetic routes and understanding the factors that control reaction outcomes. DFT calculations can also model the transition states to provide a detailed picture of the bond-forming and bond-breaking processes. mdpi.com
Analysis of Molecular Orbitals (HOMO/LUMO) and Electron Density Distributions
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of understanding chemical reactivity and electronic properties. dergipark.org.tr
HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.net
Electron Density Distribution: Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that visualize the electron density distribution around the molecule. nih.gov These maps reveal the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, providing a visual guide to its reactive sites. nih.gov For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid, indicating sites susceptible to electrophilic attack.
Below is a conceptual data table outlining the types of parameters that would be derived from such computational studies for this compound. Note: The values presented are hypothetical placeholders for illustrative purposes, as specific literature data for this exact molecule is not available.
| Computational Parameter | Typical Method | Information Provided | Hypothetical Value |
|---|---|---|---|
| Optimized Ground State Energy | DFT (B3LYP/6-311++G(d,p)) | Thermodynamic stability of the molecule. | -X Hartrees |
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | Electron-donating ability (nucleophilicity). | -6.5 eV |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | Electron-accepting ability (electrophilicity). | -2.0 eV |
| HOMO-LUMO Gap (ΔE) | DFT (B3LYP/6-311++G(d,p)) | Chemical reactivity and kinetic stability. | 4.5 eV |
| Dipole Moment (μ) | DFT (B3LYP/6-311++G(d,p)) | Overall polarity of the molecule. | 2.1 Debye |
| Key Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Correlation with experimental IR/Raman spectra. | C=O stretch: ~1720 cm⁻¹; O-H stretch: ~3400 cm⁻¹ |
| ¹³C NMR Chemical Shifts | GIAO-DFT | Correlation with experimental NMR spectra. | Carboxyl C: ~165 ppm |
Vii. Applications of 5 Bromoquinoxaline 6 Carboxylic Acid As a Chemical Building Block in Research
Utilization in the Synthesis of Diverse Heterocyclic Compounds
The structure of 5-bromoquinoxaline-6-carboxylic acid is inherently suited for the synthesis of diverse and more complex heterocyclic systems. The bromo group is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the carboxylic acid group can be converted into a range of other functionalities, including esters, amides, and acyl halides, or it can participate directly in cyclization reactions. This dual reactivity enables researchers to use the compound as a scaffold, extending the heterocyclic framework by building new rings or attaching other heterocyclic motifs. For instance, intramolecular condensation reactions between the carboxylic acid (or its derivatives) and a nucleophile introduced via substitution of the bromine atom can lead to the formation of fused polycyclic heterocyclic systems.
| Functional Group | Potential Reaction Type | Resulting Functionality / Structure |
| 5-Bromo | Suzuki Coupling | Aryl or Heteroaryl substitution |
| 5-Bromo | Sonogashira Coupling | Alkynyl substitution |
| 5-Bromo | Buchwald-Hartwig Amination | Amino group substitution |
| 6-Carboxylic Acid | Amide Coupling | Amide formation |
| 6-Carboxylic Acid | Esterification | Ester formation |
| 6-Carboxylic Acid | Reduction | Alcohol formation |
Role as a Precursor for Complex Organic Molecules
As a bifunctional reagent, this compound is a key precursor for constructing elaborate organic molecules, particularly those of interest in medicinal chemistry and pharmacology. The quinoxaline (B1680401) core is a recognized "privileged scaffold," a structural framework that is known to bind to multiple biological targets. By using this compound, chemists can systematically elaborate upon this core. A typical synthetic strategy might involve a palladium-catalyzed cross-coupling reaction at the C5-bromo position to introduce a key structural element, followed by modification of the C6-carboxylic acid group to an amide or ester to modulate properties like solubility or to establish additional binding interactions with a biological target. This stepwise approach allows for the controlled and convergent synthesis of complex, multi-component molecules from a single, readily available starting material.
| Synthetic Step | Position | Reaction Example | Purpose in Building Complexity |
| Step 1 | C5-Br | Suzuki coupling with boronic acid | Introduce a large, sterically defined aryl or heteroaryl group. |
| Step 2 | C6-COOH | Amide coupling with a primary amine | Add a flexible side chain with hydrogen bonding capabilities. |
| Step 3 | Quinoxaline Ring | N-Oxidation | Modify the electronic properties of the core scaffold. |
Integration into Advanced Molecular Architectures and Functional Scaffolds
The distinct functionalities of this compound make it an excellent candidate for the construction of advanced, well-defined molecular architectures such as coordination polymers and metal-organic frameworks (MOFs). chemshuttle.com In this context, the carboxylic acid group serves as a crucial linker or "strut" that can coordinate with metal ions or clusters to form extended, porous networks. chemshuttle.com The quinoxaline backbone itself can be functionalized (via the bromo group) before or after framework assembly to tune the properties of the resulting material. The size, shape, and electronic nature of the quinoxaline unit can influence the topology of the MOF, the dimensions of its pores, and its photophysical properties, such as fluorescence. chemshuttle.com This allows for the rational design of functional materials for applications in gas storage, catalysis, and chemical sensing.
| Architectural Component | Role of this compound | Potential Property/Function |
| Metal-Organic Framework (MOF) | The carboxylic acid acts as a coordinating linker to metal centers. chemshuttle.com | Porosity, selective gas adsorption, catalysis. |
| Coordination Polymer | The molecule links metal ions into one-, two-, or three-dimensional networks. chemshuttle.com | Luminescence, magnetic properties, conductivity. |
| Fluorescent Probe | The quinoxaline core acts as a fluorophore. chemshuttle.com | Bioimaging, selective labeling of biological targets. chemshuttle.com |
Exploration in the Development of New Materials
Research into new materials leverages this compound as a building block for creating substances with tailored electronic, optical, or thermal properties. Its utility extends beyond MOFs to the development of other functional materials. For example, its quinoxaline core is an electron-deficient aromatic system, a desirable feature for applications in organic electronics. By incorporating this unit into larger conjugated systems, researchers can develop new organic semiconductors or light-emitting materials. Furthermore, the compound is utilized in crafting fluorescent probes for bioimaging, where the quinoxaline structure can be modified to enable selective labeling of specific biological targets. chemshuttle.com
| Material Type | Contribution of this compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Provides a rigid, functionalizable organic linker. chemshuttle.com | Gas separation and storage |
| Coordination Polymers | Acts as a ligand to create extended solid-state structures. chemshuttle.com | Chemical sensors |
| Fluorescent Probes | The quinoxaline moiety serves as the core fluorophore. chemshuttle.com | Bioimaging and diagnostics |
Contribution to the Generation of Novel Scaffolds for Medicinal Chemistry Research
In the field of medicinal chemistry, the search for novel molecular scaffolds is critical for discovering new therapeutic agents that can overcome challenges such as drug resistance and off-target toxicity. This compound provides a foundation for generating libraries of new compounds built around the quinoxaline scaffold. This scaffold is found in numerous pharmacologically active compounds, including antibacterial and antifungal agents. chemshuttle.com The presence of both a bromo group and a carboxylic acid allows for "decoration" of the core structure at two different vectors. chemshuttle.com Medicinal chemists can systematically vary the substituents at these positions to explore the structure-activity relationship (SAR) of a compound series. This process helps in optimizing a molecule's potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new drug candidates. The rigid nature of the quinoxaline core helps to pre-organize the substituents in a defined three-dimensional space, which can lead to higher binding affinity with protein targets. chemshuttle.com
| Modification Site | Type of Modification | Potential Impact on Medicinal Properties |
| C5-Bromo | Introduction of diverse aryl/heteroaryl groups via cross-coupling. | Enhance binding affinity and selectivity for a biological target. |
| C6-Carboxylic Acid | Conversion to amides, esters, or other bioisosteres. | Improve solubility, metabolic stability, and cell permeability. |
| Quinoxaline Nitrogens | N-alkylation or N-oxidation. | Modulate basicity (pKa) and overall electronic character. |
Viii. Coordination Chemistry of 5 Bromoquinoxaline 6 Carboxylic Acid and Its Metal Complexes
Ligand Design Principles and Potential Metal Binding Sites
The design of a ligand is crucial for the synthesis of metal complexes with desired properties. 5-Bromoquinoxaline-6-carboxylic acid incorporates several key features that make it an attractive candidate for ligand design. The quinoxaline (B1680401) core, a nitrogen-containing heterocyclic system, provides potential coordination sites through the lone pairs of electrons on the nitrogen atoms. The carboxylic acid group at the 6-position introduces another potential binding site through the oxygen atoms. The presence of the bromo group at the 5-position can influence the electronic properties of the ligand, which in turn can affect the stability and reactivity of the resulting metal complexes.
The potential metal binding sites in this compound are:
The two nitrogen atoms of the quinoxaline ring: These nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center. Depending on the metal ion and reaction conditions, the ligand could coordinate in a monodentate fashion (using one nitrogen atom) or a bidentate fashion (using both nitrogen atoms), forming a chelate ring.
The carboxylic acid group: The carboxylic acid group can coordinate to a metal ion in several ways. The deprotonated carboxylate form (-COO⁻) can act as a monodentate ligand (coordinating through one oxygen atom), a bidentate chelating ligand (coordinating through both oxygen atoms to the same metal center), or a bidentate bridging ligand (coordinating to two different metal centers).
The combination of the quinoxaline nitrogens and the carboxylic acid group allows for various coordination modes. For instance, the ligand could act as a bidentate ligand using one nitrogen atom and the adjacent carboxylic acid group, forming a stable five-membered chelate ring. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Potential Binding Atoms | Resulting Chelate Ring Size |
| Monodentate | N1 or N4 of quinoxaline | - |
| Monodentate | O of carboxylate | - |
| Bidentate Chelating | N1 and N4 of quinoxaline | 4-membered |
| Bidentate Chelating | O,O of carboxylate | 4-membered |
| Bidentate Chelating | N4 and O of carboxylate | 5-membered |
| Bridging | O,O of carboxylate between two metal centers | - |
Synthesis and Characterization of Metal Coordination Complexes
The synthesis of metal coordination complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal salt. Common solvents for such syntheses include water, ethanol (B145695), methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction conditions, such as temperature and pH, can also play a significant role in the outcome of the synthesis, influencing the coordination mode of the ligand and the final structure of the complex.
A general synthetic procedure could involve dissolving this compound in a suitable solvent, possibly with the addition of a base to deprotonate the carboxylic acid group, making it a better coordinating agent. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Co(II), Ni(II), or Zn(II)) would then be added to the ligand solution. The resulting mixture would be stirred, and the complex could precipitate out of the solution or be isolated by slow evaporation of the solvent.
Characterization of the synthesized metal complexes is essential to determine their structure and properties. A variety of analytical techniques are employed for this purpose:
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups, particularly the C=N stretching of the quinoxaline ring and the C=O and C-O stretching of the carboxylic acid group.
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the coordinated state.
Elemental Analysis: To determine the empirical formula of the complex and thus the metal-to-ligand ratio.
X-ray Crystallography: This technique provides the most definitive structural information, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the coordination geometry around the metal center.
Table 2: Expected Spectroscopic Data for a Hypothetical [Cu(5-Bromoquinoxaline-6-carboxylate)₂(H₂O)₂] Complex
| Technique | Expected Observation | Interpretation |
| FT-IR (cm⁻¹) | Shift in ν(C=N) of quinoxaline | Coordination of quinoxaline nitrogen(s) |
| Disappearance of ν(O-H) of carboxylic acid | Deprotonation of the carboxylic acid | |
| Appearance of νₐₛ(COO⁻) and νₛ(COO⁻) | Coordination of the carboxylate group | |
| UV-Vis (nm) | d-d transitions | Information on the octahedral geometry of Cu(II) |
| Ligand-to-metal charge transfer bands | Confirmation of coordination | |
| Elemental Analysis | Agreement with the calculated %C, H, N, Br, Cu | Confirmation of the proposed formula |
Investigation of Thermodynamic and Kinetic Stability of Metal Chelates
The stability of a metal complex is a crucial factor that determines its potential applications. Stability can be considered from two perspectives: thermodynamic stability and kinetic stability.
Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions. It is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a more stable complex. For the metal chelates of this compound, the thermodynamic stability would be influenced by several factors:
The nature of the metal ion: The charge density and the preferred coordination number of the metal ion will affect the stability.
The chelate effect: The formation of a chelate ring, particularly a 5- or 6-membered ring, significantly increases the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. Coordination of this compound through a quinoxaline nitrogen and the carboxylate group would result in a stable 5-membered chelate ring.
The electronic effects of the substituents: The electron-withdrawing bromo group on the quinoxaline ring can influence the basicity of the nitrogen and oxygen donor atoms, thereby affecting the stability of the metal-ligand bonds.
Kinetic stability refers to the rate at which a complex undergoes ligand exchange or decomposition reactions. A complex can be thermodynamically unstable but kinetically inert, meaning it persists for a long time because its decomposition is slow. Conversely, a thermodynamically stable complex can be kinetically labile, meaning it undergoes rapid ligand exchange. The kinetic stability of metal chelates of this compound would depend on the electronic configuration of the metal ion and the rigidity of the ligand structure.
The stability constants of these metal chelates can be determined experimentally using techniques such as potentiometric titration or spectrophotometry.
Table 3: Illustrative Thermodynamic Stability Constants (log K) for Metal Complexes with a Related N,O-Donor Ligand
| Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| Cu(II) | 8.5 | 7.2 | 15.7 |
| Ni(II) | 6.8 | 5.5 | 12.3 |
| Co(II) | 6.5 | 5.1 | 11.6 |
| Zn(II) | 6.3 | 5.0 | 11.3 |
| (Note: These are hypothetical values for illustrative purposes, based on typical trends for similar ligands.) |
Influence of the Quinoxaline Scaffold on Coordination Geometry
The geometry of a coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. The quinoxaline scaffold of this compound is expected to have a significant influence on the coordination geometry of its metal complexes.
The coordination number of the metal ion will also be a key determinant of the geometry. For a metal ion with a coordination number of 4, the geometry could be either tetrahedral or square planar. For a coordination number of 6, the most common geometry is octahedral.
The interplay between the electronic preferences of the metal ion and the steric and electronic properties of the this compound ligand will ultimately determine the final coordination geometry. For instance, with a metal ion like Cu(II), which is known to exhibit a Jahn-Teller distortion, a distorted octahedral geometry might be expected. The bulky bromo substituent could also introduce steric hindrance that influences the packing of the complexes in the solid state.
Table 4: Common Coordination Geometries and Their Relation to the Quinoxaline Scaffold
| Coordination Number | Geometry | Plausibility with this compound |
| 4 | Tetrahedral | Plausible, especially with smaller metal ions and if steric hindrance from the bromo group is significant. |
| 4 | Square Planar | Plausible, particularly with d⁸ metal ions like Ni(II), Pd(II), and Pt(II). |
| 6 | Octahedral | Highly plausible, especially with first-row transition metals, often with two or three ligand molecules and potentially co-ligands like water or other solvents. |
| >6 | Various (e.g., Pentagonal Bipyramidal) | Less common but possible with larger metal ions. |
Ix. Future Research Directions for 5 Bromoquinoxaline 6 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a method that often requires harsh conditions such as high temperatures and the use of strong acid catalysts. nih.govnih.gov Future research concerning 5-Bromoquinoxaline-6-carboxylic acid will prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Key areas of focus include:
Green Catalysis: Exploring the use of recyclable and heterogeneous catalysts to minimize waste and improve sustainability. Examples from broader quinoxaline synthesis include bentonite clay K-10 and alumina-supported heteropolyoxometalates, which can facilitate reactions under milder conditions, such as at room temperature. nih.govnih.gov
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times for quinoxaline synthesis from hours to mere minutes, often without the need for a solvent. udayton.edu Applying this methodology to the synthesis of this compound could offer significant advantages in terms of speed and energy efficiency. udayton.edu
Alternative Reaction Media: Moving away from conventional organic solvents towards greener alternatives like water or fluorinated alcohols, or even performing reactions under solvent-free conditions, aligns with the principles of sustainable chemistry. nih.govudayton.edu
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Traditional Condensation | Requires 1,2-diamines and 1,2-dicarbonyls; often uses strong acids and high heat. nih.govnih.gov | Well-established and understood reaction mechanism. |
| Green Heterogeneous Catalysis | Employs recyclable catalysts like alumina-supported molybdophosphovanadates. nih.gov | Environmentally friendly, catalyst can be reused, mild reaction conditions (room temp). nih.govnih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. udayton.edu | Drastically reduced reaction times (e.g., 5 minutes), high yields, potential for solvent-free conditions. udayton.edu |
| Aqueous Medium Reactions | Uses water as the reaction solvent. nih.gov | Reduces reliance on volatile organic compounds (VOCs), enhances safety, and lowers costs. |
Exploration of Unprecedented Chemical Transformations and Reactivity Modes
The unique electronic properties of the quinoxaline nucleus, combined with the specific functionalities of a bromo substituent and a carboxylic acid group, offer a rich landscape for exploring novel chemical reactivity. Future research should venture beyond established transformations to uncover unprecedented reactions.
Potential avenues for exploration include:
Late-Stage Functionalization: Developing new methods to modify the quinoxaline core of this compound after its initial synthesis. This would allow for the rapid generation of diverse analogues.
Cross-Coupling Reactions: While the bromo group is a classical handle for cross-coupling, future work could explore novel coupling partners or catalytic systems to forge previously inaccessible bonds.
Photoredox Catalysis: Utilizing the carboxylic acid group as a radical precursor via photoredox catalysis could open pathways to novel alkylation, arylation, or decarboxylative coupling reactions that are difficult to achieve through traditional means.
Ring-Distortion Chemistry: Investigating reactions that chemically alter the pyrazine (B50134) or benzene (B151609) ring of the quinoxaline system to create entirely new heterocyclic frameworks.
Advanced Applications in Materials Science and Engineering
Quinoxaline derivatives are recognized for their distinguished physical properties, which make them suitable for applications in materials science as dyes, organic semiconductors, and electroluminescent materials. nih.govnih.gov The specific structure of this compound provides functional handles (the bromo and carboxylic acid groups) for its incorporation into larger, more complex material architectures.
Future research in this domain could target:
Organic Electronics: Designing and synthesizing novel polymers or small molecules derived from this compound for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The carboxylic acid group can be used to anchor the molecule to surfaces or to tune solubility and processing characteristics.
Chemosensors: Developing derivatives that exhibit changes in their photophysical properties (e.g., fluorescence) upon binding to specific analytes, such as metal ions or biomolecules. The quinoxaline core can act as a fluorophore, while substituents derived from the carboxylic acid could serve as the binding site.
Functional Dyes: Synthesizing novel dyes for applications in areas like dye-sensitized solar cells (DSSCs) or as fluorescent probes in biological imaging. The bromo and carboxylic acid groups allow for fine-tuning of the electronic and absorption properties of the chromophore.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new derivatives and applications, future research on this compound should leverage advances in laboratory automation. High-Throughput Experimentation (HTE) allows for a large number of reactions to be performed in parallel on a small scale, making the process of reaction optimization significantly more efficient. youtube.comseqens.com
Key integration strategies include:
Reaction Optimization: Utilizing HTE platforms to rapidly screen a wide array of catalysts, solvents, temperatures, and other reaction parameters to find the optimal conditions for synthesizing or functionalizing this compound. youtube.com
Microdroplet Reaction Systems: Implementing microdroplet-assisted synthesis, which can achieve reaction times in the millisecond range with high conversion rates, often without a catalyst. nih.govnih.gov This platform is ideal for high-throughput screening of reaction conditions and for the rapid synthesis of diverse libraries of quinoxaline derivatives. nih.govnih.govresearchgate.net
Automated Library Synthesis: Connecting HTE with automated synthesis robots to rapidly produce large collections of derivatives from this compound. These libraries can then be screened for desired biological activities or material properties, significantly shortening the discovery timeline. youtube.com
Computational Design and Prediction of Novel Derivatives with Tailored Properties
In silico methods are indispensable tools in modern chemical research for predicting the properties of molecules before they are synthesized, thereby saving time and resources. For this compound, computational chemistry can guide the design of new derivatives with specific, tailored functionalities.
Future research should employ a range of computational approaches:
Pharmacophore and Docking Studies: For drug discovery applications, these methods can be used to design derivatives that bind selectively to specific biological targets, such as protein kinases or enzymes. nih.govnih.gov
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives helps to prioritize candidates with favorable drug-like profiles for synthesis. nih.gov Computational tools can assess parameters based on Lipinski's and Veber's rules, such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors/acceptors. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and photophysical properties of new derivatives. This is particularly valuable for designing molecules for materials science applications, where properties like absorption spectra and energy levels are critical.
| Computational Tool/Method | Application in Designing Derivatives | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicting the binding orientation of a molecule to a biological target. nih.gov | Binding affinity, interaction modes, target specificity. |
| Pharmacophore Modeling | Identifying essential structural features for biological activity. nih.gov | Guides the design of molecules with desired interactions. |
| ADMET Prediction | Assessing drug-likeness and potential toxicity profiles in silico. nih.gov | Oral bioavailability, membrane permeability, metabolic stability. nih.gov |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. | Molecular orbital energies (HOMO/LUMO), absorption spectra, reactivity indices. |
| Artificial Intelligence (AI) Target Prediction | Predicting potential biological targets for novel compounds. johnshopkins.edu | Probable enzyme classes (e.g., kinase, lyase), receptor families. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
